molecular formula C22H27N3O4 B2429587 N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-47-9

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2429587
M. Wt: 397.475
InChI Key: FGVMFQJLNCUEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide” is an organic compound containing a benzyl group, a phenyl group, and a morpholino group. The presence of these groups could influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzyl, phenyl, and morpholino groups. These groups could potentially participate in various types of interactions, including pi stacking, hydrogen bonding, and dipole-dipole interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzyl, phenyl, and morpholino groups. For example, the benzyl position is often reactive towards free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl, phenyl, and morpholino groups could influence its solubility, melting point, and reactivity .

Scientific Research Applications

Polymer Applications

A novel cationic polymer with photolabile properties was synthesized and characterized for its interactions with DNA and bacterial cells. This polymer showcases the potential for controlled release and non-toxic interactions, highlighting an innovative application in the field of materials science and bioengineering (Sobolčiak et al., 2013).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the study of receptor interaction profiles of novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) provides valuable insights into the design of compounds with specific pharmacological properties. This research is crucial for understanding drug-receptor interactions and developing new therapeutic agents (Rickli et al., 2015).

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-10-6-5-9-18(19)15-24-22(27)21(26)23-11-12-25-13-14-29-20(16-25)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVMFQJLNCUEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

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